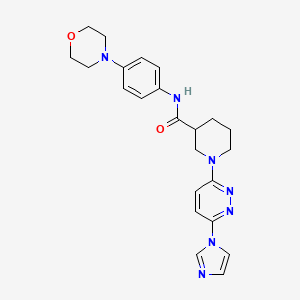
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural motifs:
- Imidazole ring : Known for various biological activities.
- Pyridazine moiety : Associated with antimicrobial and anticancer properties.
- Piperidine and morpholine groups : Contribute to the compound's pharmacological profile.
The molecular formula is C20H24N6O, with a molecular weight of approximately 368.45 g/mol.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of imidazole and pyridazine have been shown to inhibit bacterial growth and possess antifungal properties. The specific activities of this compound have not been extensively documented, but its structural analogs suggest a potential for similar effects.
Anticancer Activity
Research into related compounds indicates that the imidazole and pyridazine components may enhance cytotoxicity against cancer cells. For example, studies have demonstrated that pyridazine derivatives can induce apoptosis in various cancer cell lines. The precise mechanism through which this compound exerts anticancer effects remains to be fully elucidated but may involve the modulation of signaling pathways associated with cell proliferation and survival.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. Possible mechanisms include:
- Enzyme Inhibition : Similar compounds are known to inhibit key enzymes involved in metabolic pathways, which could lead to reduced viability of pathogenic organisms or cancer cells.
- Receptor Modulation : The morpholine group may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Cell Signaling Interference : Disruption of specific signaling cascades involved in cell growth and differentiation could contribute to its anticancer effects.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c31-23(25-19-3-5-20(6-4-19)28-12-14-32-15-13-28)18-2-1-10-29(16-18)21-7-8-22(27-26-21)30-11-9-24-17-30/h3-9,11,17-18H,1-2,10,12-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSRPSNJBVRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














